Cyclohexanesulfinyl chloride
Description
Significance of Sulfur-Halide Compounds as Reactive Intermediates
Sulfur-halide compounds, in general, are a class of highly reactive molecules that serve as pivotal intermediates in a multitude of organic transformations. researchgate.net The presence of a halogen atom bonded to a sulfur atom creates a polarized bond, rendering the sulfur atom electrophilic and susceptible to attack by nucleophiles. This inherent reactivity allows for the introduction of sulfur-containing moieties into organic molecules, a critical step in the synthesis of numerous pharmaceuticals, agrochemicals, and materials. chemimpex.comnumberanalytics.com
The reactivity of sulfur halides can be tuned by varying the oxidation state of the sulfur and the nature of the halogen. For instance, sulfenyl chlorides (R-S-Cl), sulfinyl chlorides (R-S(O)Cl), and sulfonyl chlorides (R-SO₂Cl) exhibit distinct reactivity patterns, enabling chemists to perform a wide array of chemical manipulations. fiveable.me These compounds can participate in reactions such as additions to alkenes and alkynes, substitutions, and cyclizations, leading to the formation of diverse and complex molecular architectures. researchgate.net
Importance of Cyclohexanesulfinyl Chloride as a Building Block in Organic Synthesis
This compound stands out as a particularly valuable building block in organic synthesis due to the presence of the cyclohexane (B81311) ring. boronmolecular.comnih.govlongdom.org This bulky, non-polar group can influence the stereochemical outcome of reactions, providing a degree of control that is highly sought after in the synthesis of chiral molecules. The introduction of the cyclohexanesulfinyl group can also modulate the physical and biological properties of the target molecule.
The primary utility of this compound lies in its ability to act as a precursor for the formation of sulfoxides. The reaction of this compound with a Grignard reagent or an organolithium species, for example, yields a chiral sulfoxide (B87167). These chiral sulfoxides are not only valuable in their own right but also serve as powerful chiral auxiliaries in asymmetric synthesis, guiding the stereoselective formation of new stereocenters.
Furthermore, the sulfinyl group can be readily transformed into other functional groups. For instance, oxidation of the resulting sulfoxide yields a sulfone, while reduction can lead to a sulfide. This versatility allows for a multi-step synthetic sequence where the cyclohexanesulfinyl group plays a temporary, yet crucial, role in controlling stereochemistry before being converted to the desired functionality.
Overview of Current Academic Research Trajectories in Sulfinyl Chemistry
The field of sulfinyl chemistry continues to be an active area of academic research, with a focus on developing novel reagents, methodologies, and applications. Current research trajectories include:
Asymmetric Synthesis: A major thrust of research is the development of new chiral sulfinylating agents and their application in asymmetric synthesis. puc-rio.br This includes the design of novel chiral ligands for metal-catalyzed reactions and the use of chiral sulfoxides as auxiliaries to control the stereochemistry of a wide range of transformations.
Catalysis: Researchers are exploring the use of sulfinyl compounds as ligands in transition metal catalysis. research.com The unique electronic and steric properties of sulfinyl groups can influence the catalytic activity and selectivity of metal complexes, leading to the development of new and more efficient catalytic systems.
Medicinal Chemistry: The incorporation of sulfinyl groups into drug candidates is a growing area of interest. nih.gov The sulfoxide functionality can improve the pharmacokinetic properties of a drug, such as its solubility and metabolic stability.
Materials Science: Sulfinyl-containing polymers and materials are being investigated for their unique optical, electronic, and thermal properties. numberanalytics.com
Interactive Data Table: Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₁₁ClOS | nih.gov |
| Molecular Weight | 166.67 g/mol | nih.gov |
| IUPAC Name | This compound | nih.gov |
| CAS Number | 41719-04-4 | nih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H11ClOS |
|---|---|
Molecular Weight |
166.67 g/mol |
IUPAC Name |
cyclohexanesulfinyl chloride |
InChI |
InChI=1S/C6H11ClOS/c7-9(8)6-4-2-1-3-5-6/h6H,1-5H2 |
InChI Key |
ZGQKEEKFCPNSTD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)S(=O)Cl |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of Cyclohexanesulfinyl Chloride
General Reactivity Patterns of Sulfinyl Chlorides
Sulfinyl chlorides (R-S(O)-Cl) are the acid chlorides of sulfinic acids and are recognized as versatile electrophilic reagents in organic chemistry. wikipedia.org Their reactivity stems from the electron-withdrawing nature of the sulfonyl group and the presence of a good leaving group (chloride), making the sulfur atom susceptible to nucleophilic attack. fiveable.me The sulfur atom in sulfinyl halides is chiral, which adds a stereochemical dimension to their reactions. wikipedia.org
These compounds readily react with a variety of nucleophiles: wikipedia.org
Water: Hydrolysis of a sulfinyl chloride yields the corresponding sulfinic acid. wikipedia.org
Alcohols: In the presence of a base, they react with alcohols to form sulfinate esters. wikipedia.org
Amines: Reaction with primary or secondary amines produces sulfinamides. wikipedia.org This is a common method for synthesizing these valuable compounds, which serve as important chiral auxiliaries and intermediates in pharmaceutical synthesis. sapub.orgresearchgate.net
Thiols: The reaction with thiols leads to the formation of thiosulfinates. wikipedia.org
Grignard Reagents: Treatment with Grignard reagents (R'-MgX) results in the formation of sulfoxides (R-S(O)-R'). wikipedia.org
Due to their high reactivity and sensitivity to moisture, sulfinyl chlorides are often synthesized and used immediately without extensive purification. wikipedia.org Their reactivity is intermediate between that of sulfenyl halides (R-S-Cl) and sulfonyl halides (R-SO₂-Cl). wikipedia.org
Observed Chemical Transformations Involving Cyclohexanesulfinyl Chloride
The general reactivity patterns of sulfinyl chlorides are reflected in the specific transformations observed for this compound. A key application is in the synthesis of sulfinamides, which are valuable building blocks in medicinal chemistry.
One documented example is the reaction of this compound with piperidine (B6355638). This nucleophilic substitution reaction proceeds efficiently to yield N-cyclohexanesulfinylpiperidine, a specific sulfinamide. nottingham.ac.uk This transformation highlights the utility of this compound as a precursor for introducing the cyclohexanesulfinyl moiety onto a nitrogen-containing scaffold. nottingham.ac.uk
| Reactant 1 | Reactant 2 | Product | Reaction Type | Yield (%) | Reference |
| This compound | Piperidine | N-Cyclohexanesulfinylpiperidine | Nucleophilic Substitution (Sulfinamide formation) | 83 | nottingham.ac.uk |
This interactive table summarizes the documented reaction of this compound.
In addition to direct substitution, more complex and sometimes unexpected reactivity can be observed in related sulfinyl chloride systems. For instance, studies on the chlorinolysis of certain α-sulfonyl sulfinyl chlorides have revealed instances of carbon-sulfur (C-S) bond cleavage, a transformation not typically associated with simple substitution at the sulfur center. cdnsciencepub.com While not documented specifically for this compound, this indicates that under certain oxidative conditions, the sulfinyl chloride functional group can participate in more profound structural rearrangements. cdnsciencepub.com
Elucidation of Mechanistic Pathways for Cyclohexanesulfinyl Moieties
Direct and comprehensive mechanistic studies focused exclusively on this compound are not extensively detailed in the literature. However, mechanistic insights can be inferred from studies of related compounds and general principles of sulfur chemistry.
The reactions of sulfinyl chlorides with nucleophiles are generally understood to proceed via a nucleophilic substitution pathway at the electrophilic sulfur atom. For comparison, the solvolysis of the analogous cyclohexanesulfonyl chloride (C₆H₁₁SO₂Cl) in various aqueous solvent systems has been studied kinetically. chemimpex.com These investigations, using the extended Grunwald-Winstein equation, point towards an Sₙ2 mechanism where the formation of the new bond with the nucleophile is more advanced in the transition state than the breaking of the sulfur-chlorine bond. chemimpex.com This is supported by large negative activation entropies and solvent kinetic isotope effects. While this compound has one fewer oxygen atom than its sulfonyl counterpart, a similar bimolecular nucleophilic substitution pathway is the most probable route for its reactions with nucleophiles like amines and alcohols.
Further mechanistic complexity can arise under different conditions. For example, research into the chlorinolysis of other sulfinyl chlorides suggests the possibility of Pummerer-type rearrangements occurring as part of the reaction sequence. cdnsciencepub.com Additionally, reactions involving arenesulfonyl chlorides with amines in aqueous media have shown evidence for third-order kinetic processes at high pH, suggesting a mechanism involving initial complexation of the reactants driven by hydrophobic interactions. uwo.ca Whether such pathways are significant for the less hydrophobic cyclohexyl system remains an area for potential investigation.
Uncommon mechanistic pathways for sulfinyl moieties also include radical processes. While sulfinyl chlorides are primarily known as electrophiles, sulfinyl radicals can be generated from precursors like sulfinyl sulfones. These radical species can then participate in reactions such as additions to unsaturated bonds. The potential for the cyclohexanesulfinyl moiety to engage in radical chemistry under appropriate initiating conditions represents another facet of its reactivity profile.
| Compound | Solvent System | l value | m value | Proposed Mechanism | Reference |
| Cyclohexanesulfonyl chloride | Ethanol-Water, Methanol-Water, Acetone-Water, TFE-Water | 0.81 | 0.41 | Sₙ2 | chemimpex.com |
This interactive table presents kinetic data from the solvolysis of the related compound Cyclohexanesulfonyl chloride, which helps inform the likely mechanistic pathways for this compound. The 'l' and 'm' values represent the sensitivity to solvent nucleophilicity and ionizing power, respectively.
Advanced Applications of Cyclohexanesulfinyl Chloride in Organic Synthesis
Role as a Key Precursor for Chiral and Achiral Derivatives
The primary role of cyclohexanesulfinyl chloride in synthetic chemistry is as a building block for more complex molecules. The cyclohexyl group provides steric bulk and lipophilicity, while the sulfinyl group can introduce chirality at the sulfur atom, making it a versatile reagent for creating both chiral and achiral target compounds.
Formation of Sulfinamides from Sulfinyl Chloride Intermediates
A principal and well-documented application of this compound is its reaction with primary and secondary amines to generate sulfinamides. This transformation is a direct and efficient method for forming a sulfur-nitrogen bond. The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfinyl chloride, displacing the chloride ion.
This reaction is crucial for the synthesis of both achiral and chiral sulfinamides, which are themselves important intermediates in asymmetric synthesis and drug discovery. A specific example of this application is the reaction of this compound with piperidine (B6355638), a secondary amine. The reaction, carried out under standard conditions, produces the corresponding N-cyclohexylsulfinyl piperidine in high yield. thieme-connect.de
Table 1: Synthesis of N-Cyclohexylsulfinyl Piperidine
| Reactant 1 | Reactant 2 | Product | Yield |
|---|
This method highlights the utility of this compound as a direct precursor to sulfinamides, which are valuable targets for further chemical exploration.
Synthesis of Complex Cyclohexylsulfinyl-Containing Heterocyclic Systems
While this compound is an effective reagent for the synthesis of sulfinamides, its application in building complex heterocyclic systems containing the cyclohexylsulfinyl group is not as extensively detailed in the surveyed literature. The reactivity of the sulfinyl chloride group suggests its potential for use in cyclization reactions or for incorporation into pre-existing heterocyclic frameworks, but specific, documented pathways for complex systems remain a specialized area of research.
The quinolone scaffold is a privileged structure in medicinal chemistry. The introduction of various functional groups can modulate the biological activity of these compounds. However, the direct incorporation of a cyclohexylsulfinyl group from this compound into quinolone scaffolds is not a widely reported application in the available scientific literature. Synthetic strategies in this area are more commonly focused on other types of functionalization.
Strategies for Functionalization and Derivatization utilizing this compound
The chemical reactivity of this compound allows for several strategies for functionalization and derivatization, primarily centered on the electrophilicity of the sulfur center.
The most prominent derivatization, as previously discussed, is the reaction with amine nucleophiles to form sulfinamides. This represents a key strategy for converting the highly reactive sulfinyl chloride into a more stable, yet synthetically versatile, functional group.
Another fundamental functionalization strategy applicable to alkanesulfinyl chlorides, and by extension potentially to this compound, is the reaction with organometallic reagents, such as Grignard reagents (R-MgX). This reaction serves as a convenient method for the synthesis of sulfoxides. The nucleophilic carbon of the Grignard reagent attacks the sulfinyl sulfur, displacing the chloride and forming a new carbon-sulfur bond. This reaction would yield an alkyl cyclohexyl sulfoxide (B87167), a functional group of significant interest due to the potential for chirality at the sulfur atom.
Table 2: General Functionalization Reactions
| Reagent Class | Product Class | Bond Formed |
|---|---|---|
| Amines (R₂NH) | Sulfinamides | S-N |
These reactions underscore the role of this compound as an electrophilic sulfur reagent capable of introducing the cyclohexylsulfinyl unit to create diverse molecular architectures.
Advanced Spectroscopic and Structural Elucidation of Cyclohexanesulfinyl Chloride
Application of Spectroscopic Techniques for Characterization of Sulfur-Containing Compounds
Spectroscopic methods provide a non-destructive means to probe the molecular structure of sulfur-containing compounds. The presence of the sulfinyl chloride group (-S(O)Cl) attached to a flexible cyclohexane (B81311) ring introduces stereochemical complexity, including the potential for diastereomers due to the chiral sulfur center. Advanced spectroscopic analysis is essential to resolve these structural nuances.
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule and providing insights into its three-dimensional structure in solution. For cyclohexanesulfinyl chloride, NMR is crucial for analyzing the conformation of the cyclohexane ring and the stereochemical arrangement around the sulfur atom.
Proton NMR spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms in a molecule. In this compound, the cyclohexane protons would exhibit complex splitting patterns due to spin-spin coupling. The proton attached to the carbon bearing the sulfinyl chloride group (H-1) is expected to be the most deshielded due to the electronegativity of the sulfur and oxygen atoms, and its signal would likely appear as a multiplet.
Due to the chair conformation of the cyclohexane ring, the axial and equatorial protons at each carbon position are chemically non-equivalent, leading to distinct signals. The axial protons are typically found at a slightly higher field (lower ppm) than their equatorial counterparts. The coupling constants (J-values) between adjacent protons are diagnostic of their relative orientation (axial-axial, axial-equatorial, equatorial-equatorial), which allows for the determination of the ring's conformational preferences. The presence of the bulky and electronegative -S(O)Cl group would likely influence the conformational equilibrium of the cyclohexane ring.
Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
|---|---|---|---|
| H-1 (CH-S(O)Cl) | 3.0 - 3.5 | Multiplet | Deshielded by the sulfinyl chloride group. |
| H-2, H-6 (Axial) | 1.2 - 1.6 | Multiplet | Shielded relative to equatorial protons. |
| H-2, H-6 (Equatorial) | 1.8 - 2.2 | Multiplet | Deshielded relative to axial protons. |
| H-3, H-5 (Axial) | 1.1 - 1.5 | Multiplet | |
| H-3, H-5 (Equatorial) | 1.6 - 2.0 | Multiplet |
Note: These are estimated values based on general principles and data for similar cyclohexane derivatives. Actual experimental values may vary.
Carbon-13 NMR spectroscopy provides information on the carbon skeleton of a molecule. In the ¹³C NMR spectrum of this compound, six distinct signals would be expected, corresponding to the six carbon atoms of the cyclohexane ring, assuming the chair conformation slows ring inversion on the NMR timescale. The carbon atom directly bonded to the sulfinyl chloride group (C-1) would be the most deshielded, appearing at the lowest field (highest ppm value). The chemical shifts of the other carbons (C-2/C-6, C-3/C-5, and C-4) would appear at higher fields.
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|
| C-1 (CH-S(O)Cl) | 60 - 70 | Deshielded by the sulfinyl chloride group. |
| C-2 / C-6 | 30 - 40 | |
| C-3 / C-5 | 25 - 30 |
Note: These are estimated values based on general principles and data for analogous structures. Actual experimental values may vary.
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are essential for unambiguously assigning the proton and carbon signals of this compound.
A COSY experiment would reveal correlations between protons that are coupled to each other. This would allow for the tracing of the connectivity of the protons around the cyclohexane ring, starting from an assigned proton. For instance, the H-1 proton would show cross-peaks with the H-2 and H-6 protons.
An HSQC spectrum correlates proton signals with the carbon signals of the atoms to which they are directly attached. This technique would provide a definitive assignment of each carbon signal based on the already established proton assignments. For example, the proton signal assigned to H-1 would correlate with the carbon signal assigned to C-1.
More advanced 2D NMR experiments like HMBC (Heteronuclear Multiple Bond Correlation) could further confirm the structure by showing correlations between protons and carbons that are two or three bonds apart. NOESY (Nuclear Overhauser Effect Spectroscopy) could provide insights into the spatial proximity of protons, helping to confirm the stereochemistry and conformational preferences of the molecule.
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound and can also be used to deduce structural information from its fragmentation pattern.
For this compound (C₆H₁₁ClOS), the molecular ion peak ([M]⁺) would be expected. Due to the presence of two common isotopes of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion region would exhibit two peaks, [M]⁺ and [M+2]⁺, with a characteristic intensity ratio of approximately 3:1. This isotopic pattern is a clear indicator of the presence of one chlorine atom in the molecule.
The fragmentation of this compound under electron ionization (EI) would likely involve the loss of the chlorine atom, the sulfinyl group, or cleavage of the cyclohexane ring. Common fragmentation pathways could include the loss of Cl• to give an ion at m/z 131, or the loss of the •S(O)Cl group to give the cyclohexyl cation at m/z 83.
High-Resolution Mass Spectrometry (HRMS) allows for the measurement of mass with very high accuracy, which enables the determination of the elemental formula of a molecule and its fragments. For this compound, HRMS would be able to confirm the elemental composition of C₆H₁₁ClOS by providing a highly accurate mass measurement of the molecular ion. The theoretical exact mass of C₆H₁₁³⁵ClOS is 166.0219 Da. bldpharm.com An experimental HRMS measurement close to this value would unequivocally confirm the molecular formula.
Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion Formula | Calculated Exact Mass (Da) | Isotope |
|---|---|---|
| [C₆H₁₁³⁵ClOS]⁺ | 166.0219 | ³⁵Cl |
This high precision is invaluable in distinguishing between compounds with the same nominal mass but different elemental compositions.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule by probing their characteristic vibrational modes. msu.edu For this compound, the spectra are dominated by vibrations originating from the cyclohexane ring and the sulfinyl chloride moiety.
The sulfinyl chloride group, -S(O)Cl, gives rise to two particularly diagnostic vibrations: the S=O stretching mode and the S-Cl stretching mode. The S=O stretch is typically observed as a strong band in the IR spectrum, generally appearing in the region of 1120-1160 cm⁻¹. The exact position can be influenced by the electronic environment. The S-Cl stretch is found at lower wavenumbers, usually between 300 and 400 cm⁻¹, and is readily observed in the Raman spectrum. cdnsciencepub.comcdnsciencepub.com
The cyclohexane portion of the molecule contributes a series of bands corresponding to C-H and C-C bond vibrations. The C-H stretching vibrations of the methylene (B1212753) (CH₂) groups appear as strong bands in the 2850-3000 cm⁻¹ region. acdlabs.com Additionally, the characteristic bending, scissoring, and rocking vibrations of the CH₂ groups populate the fingerprint region of the spectrum (below 1500 cm⁻¹), creating a unique pattern for the cyclohexane ring. msu.edulibretexts.org
The key vibrational modes for this compound are summarized in the table below.
| Vibrational Mode | Functional Group | Typical IR Wavenumber (cm⁻¹) | Typical Raman Shift (cm⁻¹) | Intensity |
| C-H Stretch | Cyclohexane (-CH₂) | 2850 - 2960 | 2850 - 2960 | Strong |
| CH₂ Scissoring | Cyclohexane (-CH₂) | ~1450 | ~1450 | Medium |
| S=O Stretch | Sulfinyl Chloride | 1120 - 1160 | 1120 - 1160 | Strong (IR), Weak (Raman) |
| C-S Stretch | Cyclohexyl-Sulfur | 670 - 780 | 670 - 780 | Medium-Weak |
| C-Cl Stretch | (Reference) | 550 - 850 | 550 - 790 | Strong |
| S-Cl Stretch | Sulfinyl Chloride | 300 - 400 | 300 - 400 | Medium (IR), Strong (Raman) |
Note: The C-Cl stretch data is provided for general reference; in this compound, the key vibration is the S-Cl stretch.
Raman spectroscopy is particularly useful for observing the more symmetric and less polar bonds, often providing complementary information to IR spectroscopy. stellarnet.us For instance, the S-S bond, if present as an impurity from a side reaction, would be easily detectable by Raman spectroscopy due to its high polarizability. uci.edu The selection rules for IR and Raman spectroscopy dictate that for a vibration to be IR active, there must be a change in the molecule's dipole moment, whereas for a vibration to be Raman active, there must be a change in its polarizability. libretexts.org
UV-Visible Spectroscopy for Electronic Transitions
UV-Visible spectroscopy probes the electronic transitions within a molecule, where electrons are promoted from a lower energy orbital to a higher energy orbital upon absorption of light. msu.edu The structure of this compound, being a saturated aliphatic compound, lacks π-electrons and conjugated systems. Therefore, the observable electronic transitions are primarily of the n → σ* (n to sigma star) type.
These transitions involve the excitation of an electron from a non-bonding molecular orbital (n), such as the lone pairs on the oxygen, sulfur, and chlorine atoms, to an anti-bonding sigma orbital (σ). nih.gov Transitions involving non-bonding electrons typically require less energy than σ → σ transitions and thus occur at longer wavelengths, often in the near-UV region (200-400 nm).
The sulfinyl chloride group acts as the primary chromophore in the molecule. The lone pair electrons on the sulfur and oxygen atoms are the highest occupied molecular orbitals (HOMO) and are involved in these transitions. The energy required for these transitions, and thus the λ_max (wavelength of maximum absorbance), is influenced by the electronegativity of the atoms and the solvent environment.
| Transition Type | Orbitals Involved | Chromophore | Expected Wavelength Region |
| n → σ | Lone pair on Oxygen → σ (S-O) | -S=O | Near-UV (~210-230 nm) |
| n → σ | Lone pair on Sulfur → σ (S-O, S-C, S-Cl) | -S(O)Cl | Near-UV (~220-250 nm) |
| n → σ | Lone pair on Chlorine → σ (S-Cl) | -S-Cl | Near-UV (~200-220 nm) |
These n → σ* transitions are generally of low to moderate intensity. The absence of absorption in the visible region (400-800 nm) would confirm the lack of extended conjugation in the molecule, consistent with its known structure.
X-ray Crystallography for Absolute Stereochemical and Solid-State Structure Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org This technique provides unambiguous information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers.
As of this writing, a publicly available crystal structure for this compound has not been reported. However, were the compound to be crystallized and analyzed, X-ray diffraction would provide critical structural insights:
Conformation: It would definitively establish the solid-state conformation of the cyclohexane ring, which is expected to adopt a stable chair form. It would also reveal the rotational orientation (torsion angles) of the sulfinyl chloride group relative to the ring.
Bond Parameters: Precise measurements of the S=O, S-Cl, and C-S bond lengths and the O=S-Cl, O=S-C, and Cl-S-C bond angles would be obtained. This data is invaluable for theoretical chemists performing computational modeling.
Stereochemistry: The sulfur atom in this compound is a stereocenter. X-ray crystallography of a single crystal could determine its absolute configuration (R or S).
Intermolecular Interactions: The analysis would reveal how individual molecules pack together in the crystal lattice, identifying any significant non-covalent interactions such as dipole-dipole forces or weak hydrogen bonds that dictate the solid-state architecture.
Integrated Spectroscopic Approaches for Complex Structure Elucidation
While individual spectroscopic techniques provide specific pieces of the structural puzzle, a truly comprehensive elucidation relies on the integration of multiple, complementary methods. For a molecule like this compound, combining the techniques discussed above with others, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), provides an unambiguous confirmation of the proposed structure. IR and Raman confirm the presence of key functional groups, UV-Vis provides information on the electronic structure, NMR spectroscopy maps out the carbon-hydrogen framework and establishes connectivity, and MS determines the molecular weight and fragmentation pattern. This multi-technique, or integrated, approach ensures that all aspects of the molecular structure are cross-validated, leading to a confident and complete characterization.
Theoretical and Computational Chemistry Studies of Cyclohexanesulfinyl Chloride
Quantum Mechanical Approaches to Sulfur Chemistry and Reaction Energetics
Density Functional Theory (DFT) has become a primary tool for computational studies of organosulfur compounds due to its favorable balance of accuracy and computational cost. researchgate.netnist.gov DFT methods calculate the total energy of a molecule based on its electron density rather than a complex many-electron wavefunction. researchgate.net This approach is well-suited for determining the equilibrium molecular geometry, including bond lengths, bond angles, and dihedral angles.
For a molecule such as cyclohexanesulfinyl chloride, DFT calculations can predict the three-dimensional arrangement of its atoms. The electronic structure can be further analyzed through methods like Natural Bond Orbital (NBO) analysis to understand charge distribution and bonding interactions. Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides critical information about the molecule's reactivity.
Table 1: Illustrative DFT-Calculated Geometrical Parameters for a Representative Sulfinyl Chloride This table presents typical parameters that would be calculated for a sulfinyl chloride using DFT methods (e.g., B3LYP functional). Specific values for this compound are not available in the provided search results.
| Parameter | Value |
| Bond Lengths (Å) | |
| S=O | 1.45 - 1.48 |
| S-Cl | 2.05 - 2.10 |
| S-C | 1.80 - 1.85 |
| **Bond Angles (°) ** | |
| O=S-Cl | 106 - 109 |
| O=S-C | 108 - 111 |
| Cl-S-C | 98 - 102 |
Ab Initio Methods for High-Level Electronic Structure and Vibrational Frequencies
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parameterization. These methods, such as Coupled Cluster (CC) and Complete Active Space Perturbation Theory (CASPT2), offer a higher level of theory and can provide very accurate results, particularly for electronic structure and spectroscopic properties.
These high-level calculations are especially valuable for studying smaller, representative systems like the sulfinyl chloride radical (ClSO) to gain fundamental insights into the electronic transitions and bonding within the sulfinyl group. For larger molecules, these methods can be computationally demanding but are used to benchmark results from less expensive methods like DFT. One of the key applications of ab initio methods is the calculation of vibrational frequencies, which correspond to the infrared and Raman spectra of a molecule. These calculated frequencies are instrumental in assigning experimental spectral bands to specific molecular motions.
Table 2: Representative Ab Initio Calculated Vibrational Frequencies for Sulfinyl Group Modes This table illustrates the types of vibrational modes and their typical frequency ranges that would be determined via ab initio calculations for a sulfinyl chloride. The data is generalized from computational studies on related molecules.
| Vibrational Mode | Typical Frequency Range (cm⁻¹) |
| S=O Stretch | 1100 - 1250 |
| S-Cl Stretch | 400 - 500 |
| S-C Stretch | 650 - 750 |
| O=S-Cl Bend | 300 - 400 |
Computational Modeling of Reaction Mechanisms and Transition States Involving Sulfinyl Chlorides
Computational chemistry is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. For reactions involving sulfinyl chlorides, such as nucleophilic substitution, DFT calculations can be used to map the entire potential energy surface. This involves identifying and characterizing all relevant stationary points, including reactants, products, intermediates, and, most importantly, transition states.
A computational study on the reaction between methyl sulfinyl chloride (a model for sulfinyl chlorides) and methanol (B129727) in the presence of a base explored different mechanistic possibilities. Researchers considered both an "ion pair mechanism," where the chloride is displaced first, and a "neutral mechanism," where the chloride remains bonded until the final displacement. By calculating the free energy barriers for each pathway, the study concluded that the neutral mechanism was energetically preferred. The transition state for the key step was found to involve a concerted process where the alcohol attacks the sulfur atom while a proton is transferred to the sulfinyl oxygen, a process facilitated by the base. Such studies provide a level of mechanistic detail that is often inaccessible through experimental observation alone.
Prediction of Molecular Conformations and Stereochemical Properties
The cyclohexyl group in this compound introduces significant conformational complexity. The six-membered ring predominantly adopts a chair conformation to minimize steric and torsional strain. The sulfinyl chloride group (-S(O)Cl) can be attached to the ring in either an axial or an equatorial position. Theoretical calculations are essential for determining the relative stability of these conformers.
Conformational analysis of substituted cyclohexanes using computational methods involves calculating the energies of different conformers. The energy difference between the axial and equatorial forms (ΔE = E_axial - E_equatorial) determines the equilibrium population of each. For many substituted cyclohexanes, the equatorial conformer is more stable due to reduced steric hindrance. However, in some cases, specific intramolecular interactions can stabilize the axial conformer. Computational models can dissect these energy differences into contributions from steric effects, hyperconjugation, and electrostatic interactions to explain the observed conformational preferences. These calculations are also crucial for predicting the stereochemical outcome of reactions, as the reactivity of the molecule can be highly dependent on its preferred conformation.
Future Research Trajectories for Cyclohexanesulfinyl Chloride
Development of Novel and Sustainable Synthetic Routes
The traditional synthesis of sulfinyl chlorides often involves reagents like thionyl chloride, which presents handling and environmental challenges. Future research should prioritize the development of more sustainable and efficient methods for preparing cyclohexanesulfinyl chloride and its analogs. Drawing inspiration from modern advancements in sulfonyl chloride synthesis, several avenues warrant exploration.
One promising approach involves the oxidative chlorination of cyclohexane-derived sulfur compounds using greener reagents. rsc.orgorganic-chemistry.org Methods employing combinations like hydrogen peroxide with a chlorine source or N-chlorosuccinimide (NCS) under mild conditions could offer safer and more environmentally benign alternatives to traditional protocols. organic-chemistry.orgresearchgate.net Photocatalytic methods, which utilize visible light to drive chemical transformations, represent another frontier. acs.org A heterogeneous photocatalyst could enable the synthesis under mild, transition-metal-free conditions, enhancing the sustainability of the process. acs.orgnih.gov
Furthermore, adapting strategies from the synthesis of alkanesulfonyl chlorides could prove fruitful. For instance, methods using bleach-mediated oxidative chlorosulfonation or starting from readily available S-alkylisothiourea salts are noted for their operational simplicity, scalability, and use of inexpensive reagents. organic-chemistry.orgorganic-chemistry.org The byproduct of the NCS method, succinimide, can be recycled, adding to the process's sustainability. organic-chemistry.orgresearchgate.net Investigating these routes for this compound could lead to more economical and eco-friendly production.
Table 1: Potential Sustainable Synthetic Strategies
| Synthetic Strategy | Key Reagents/Conditions | Potential Advantages |
|---|---|---|
| Green Oxidative Chlorination | H₂O₂, Zirconium tetrachloride | Mild conditions, high purity, short reaction times. organic-chemistry.org |
| N-Halosuccinimide Oxidation | NCS/NBS, Isopropanol | Avoids harsh reagents, mild conditions. researchgate.net |
| Photocatalysis | Heterogeneous photocatalyst, visible light | Sustainable, transition-metal-free, high functional group tolerance. acs.org |
| Bleach-Mediated Oxidation | Sodium hypochlorite (B82951) (Bleach) | Economical, environmentally friendly, simple purification. organic-chemistry.org |
Exploration of Under-explored Reactivity Modes and Stereoselective Transformations
This compound possesses a stereogenic sulfur center, making it a valuable precursor for the synthesis of chiral sulfur compounds. A significant future direction lies in the exploration of its stereoselective transformations to generate enantiomerically enriched sulfinates and sulfoxides.
The Andersen method, a classical approach to chiral sulfoxide (B87167) synthesis, involves the reaction of a sulfinyl chloride with a chiral alcohol, such as (-)-menthol, to form diastereomeric sulfinates that can be separated and subsequently reacted with an organometallic reagent. illinois.edu Applying this method to this compound could provide access to a range of chiral cyclohexyl sulfoxides. Further refinement could involve the use of other chiral auxiliaries like diacetone-d-glucose (B1670380) or 8-phenylmenthol to optimize diastereoselectivity. nih.gov
Dynamic kinetic resolution presents a more advanced strategy. The reaction of racemic this compound with an alcohol in the presence of a suitable chiral catalyst could, in principle, convert the entire starting material into a single enantiomer of the desired sulfinate ester. nih.gov This approach would be highly atom-economical and efficient. Research into identifying effective chiral catalysts, such as cinchona alkaloids or specifically designed peptides, for this transformation is a key objective. nih.govwiley-vch.de The resulting chiral cyclohexyl sulfinyl compounds are valuable intermediates for asymmetric synthesis. mdpi.comacs.org
Integration with Advanced Synthetic Methodologies, such as Flow Chemistry
The integration of this compound chemistry with advanced synthetic technologies like continuous flow processing offers substantial advantages in terms of safety, efficiency, and scalability. researchgate.net Sulfinyl chlorides are often reactive and moisture-sensitive, and flow chemistry allows for their in situ generation and immediate use, minimizing decomposition and hazardous handling. researchgate.net
Future research could focus on developing a continuous flow process for the synthesis of this compound itself, potentially adapting one of the sustainable methods mentioned previously. researchgate.net The precise control over reaction parameters (temperature, pressure, stoichiometry, and residence time) afforded by flow reactors can lead to higher yields, improved selectivity, and safer handling of exothermic reactions. mdpi.com
Deeper Mechanistic Understanding through Synergistic Experimental and Computational Studies
A thorough understanding of reaction mechanisms is crucial for optimizing existing transformations and designing new ones. For this compound, future research should aim to elucidate the mechanistic details of its key reactions through a combination of experimental kinetics and computational modeling.
Kinetic studies, such as the solvolysis experiments performed on the analogous cyclohexanesulfonyl chloride, can provide valuable insights into reaction pathways. koreascience.kr By applying tools like the extended Grunwald-Winstein equation and measuring solvent kinetic isotope effects, researchers can probe the nature of the transition state and determine whether reactions proceed through associative (Sₙ2-like) or dissociative (Sₙ1-like) mechanisms. koreascience.krnih.gov Such studies on this compound would clarify the influence of the bulky cyclohexane (B81311) group on reactivity at the sulfur center. researchgate.net
These experimental findings can be powerfully complemented by computational chemistry. Density Functional Theory (DFT) calculations can be used to model reaction pathways, calculate activation energies, and visualize transition state geometries. nih.gov Furthermore, computational tools like Hirshfeld surface analysis can be employed to understand the noncovalent interactions that govern the solid-state packing and may influence reactivity. nih.gov A synergistic approach, where experimental results guide and validate computational models, will lead to a predictive understanding of this compound's reactivity.
Table 2: Mechanistic Investigation Techniques
| Technique | Information Gained | Example Application |
|---|---|---|
| Experimental | ||
| Extended Grunwald-Winstein Analysis | Sensitivity to solvent nucleophilicity and ionizing power; mechanistic pathway (Sₙ1 vs Sₙ2). koreascience.kr | Solvolysis of this compound in various binary solvent systems. |
| Solvent Kinetic Isotope Effects (SKIE) | Role of solvent molecules in the transition state. nih.gov | Comparing reaction rates in H₂O vs. D₂O to probe proton transfer. |
| Computational | ||
| Density Functional Theory (DFT) | Transition state structures, reaction energy profiles, activation barriers. | Modeling the reaction of this compound with an amine to form a sulfinamide. |
Potential for Derivatization in Diverse Synthetic Applications (e.g., medicinal chemistry scaffolds, materials science)
The true value of a reagent lies in its ability to be transformed into a diverse array of useful derivatives. This compound serves as a gateway to numerous sulfur-containing functional groups, and a key future direction is to systematically explore its derivatization and the applications of the resulting products.
In medicinal chemistry, the sulfonyl group is a well-established pharmacophore found in many drugs. chemimpex.commagtech.com.cn Derivatives of this compound, such as sulfonamides and sulfonate esters, could be synthesized and evaluated for biological activity. chemimpex.com The lipophilic cyclohexane moiety provides a distinct three-dimensional scaffold that can be used to explore new regions of chemical space in drug discovery programs. chemimpex.com Furthermore, the related sulfoximine (B86345) and sulfonimidamide functional groups are gaining traction as sulfone bioisosteres in drug design, and this compound could serve as a starting point for their synthesis. acs.org
In materials science, the introduction of sulfonyl or sulfinyl groups can modulate the electronic and physical properties of organic materials. Research could explore the incorporation of the cyclohexanesulfinyl moiety into polymers or organic small molecules for applications in electronics, optics, or advanced materials. The unique properties of the cyclohexane ring combined with the versatile sulfur center could lead to novel materials with tailored characteristics. sigmaaldrich.com
Q & A
Q. What are the critical considerations for designing synthetic routes to cyclohexanesulfinyl chloride?
Methodological Answer: When designing synthetic routes, prioritize reaction efficiency, selectivity, and scalability. Key factors include:
- Reagent Compatibility : Sulfinyl chloride formation often involves thiol oxidation (e.g., using chlorine gas or SOCl₂). Ensure inert conditions to prevent hydrolysis or side reactions .
- Solvent Selection : Use aprotic solvents (e.g., dichloromethane) to stabilize intermediates and minimize nucleophilic interference .
- Purification Protocols : Column chromatography or recrystallization may be required to isolate high-purity products. Monitor purity via TLC and confirm with H/C NMR and mass spectrometry .
Q. Which analytical techniques are most reliable for characterizing this compound?
Methodological Answer:
- Spectroscopy : H NMR (δ 1.5–2.5 ppm for cyclohexane protons; δ 3.0–3.5 ppm for sulfinyl group coupling), C NMR (δ 40–60 ppm for sulfinyl carbon), and IR (S=O stretch at 1050–1150 cm⁻¹) are essential .
- X-ray Crystallography : Resolve stereochemical ambiguities by growing single crystals in non-polar solvents (e.g., hexane/ethyl acetate mixtures) .
- Elemental Analysis : Validate empirical formulas with ≤0.3% deviation .
Q. How can researchers mitigate thermal instability during storage or reactions?
Methodological Answer:
- Storage : Store under nitrogen at –20°C in amber vials to prevent light- or moisture-induced decomposition .
- In Situ Generation : Prepare sulfinyl chloride immediately before use via thiol oxidation to avoid degradation .
- Stability Assays : Monitor decomposition via HPLC or GC-MS, identifying byproducts like cyclohexanesulfonic acid .
Advanced Research Questions
Q. How can conflicting stereochemical assignments in this compound derivatives be resolved?
Methodological Answer:
- Chiral Chromatography : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) with hexane/isopropanol gradients to separate enantiomers .
- Computational Modeling : Compare experimental VCD (vibrational circular dichroism) spectra with DFT-calculated spectra to assign absolute configurations .
- Dynamic NMR : Analyze coalescence temperatures to determine energy barriers for ring inversion or sulfinyl group rotation .
Q. What strategies address discrepancies in reaction yields reported across studies?
Methodological Answer:
- Controlled Replication : Standardize reaction conditions (temperature, solvent purity, reagent stoichiometry) and compare with literature protocols .
- Byproduct Analysis : Use LC-MS or F NMR (if fluorinated analogs exist) to identify unaccounted intermediates or side products .
- Kinetic Profiling : Conduct time-resolved in situ IR or Raman spectroscopy to optimize reaction quenching points .
Q. How can computational chemistry predict this compound’s reactivity in novel reactions?
Methodological Answer:
- DFT Calculations : Model transition states for sulfoxide-directed reactions (e.g., C–H activation) using Gaussian or ORCA software. Validate with experimental Hammett parameters .
- Solvent Effects : Apply COSMO-RS to simulate solvation energies and predict regioselectivity in polar aprotic media .
- Machine Learning : Train models on existing sulfinyl chloride reactivity datasets to forecast optimal catalysts or conditions .
Q. What experimental designs validate the role of this compound as a chiral auxiliary?
Methodological Answer:
- Diastereomeric Excess (d.e.) Measurement : Synthesize diastereomers via coupling with enantiopure amines/alcohols and quantify via H NMR integration or chiral HPLC .
- Asymmetric Catalysis : Test enantioselective induction in Diels-Alder or aldol reactions using Evans’ oxazaborolidine catalysts .
- X-ray/NOE Correlation : Confirm spatial arrangements of auxiliary-bound substrates to rationalize stereochemical outcomes .
Q. How do steric and electronic effects in this compound derivatives influence their biological activity?
Methodological Answer:
- QSAR Studies : Correlate substituent bulk (via Sterimol parameters) and electronic profiles (Hammett σ) with enzyme inhibition data .
- Molecular Docking : Simulate binding interactions with target proteins (e.g., kinases) using AutoDock Vina. Validate with SPR (surface plasmon resonance) binding assays .
- Metabolic Stability Assays : Compare half-lives in liver microsomes to identify metabolically resistant analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
